molecular formula C11H12ClN3 B1433131 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride CAS No. 1423026-91-8

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride

Cat. No.: B1433131
CAS No.: 1423026-91-8
M. Wt: 221.68 g/mol
InChI Key: RRJNTWFFIAIWOL-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H11N3 and is supplied as its hydrochloride salt . This compound belongs to the class of organic molecules known as pyrimidinamines, which are prominent scaffolds in medicinal and materials chemistry . Pyrimidine derivatives, particularly anilinopyrimidines, are extensively investigated in pharmaceutical research for their ability to function as kinase inhibitors . For instance, structurally related 2-anilinopyrimidine compounds have been designed as potent and selective inhibitors of CDK9 (Cyclin-Dependent Kinase 9), a transcriptional kinase identified as a promising target in cancer research, including for the treatment of chronic lymphocytic leukemia . Inhibition of such kinases can lead to the downregulation of short-lived anti-apoptotic proteins, thereby reinstating programmed cell death in malignant cells . Furthermore, pyrimidin-4-amine cores are recognized as valuable intermediates in developing antitumor agents that target various receptors, underscoring their ongoing research value in oncology drug discovery . As a building block, this compound enables further chemical modifications and is available for research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-5-phenylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c1-8-13-7-10(11(12)14-8)9-5-3-2-4-6-9;/h2-7H,1H3,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNTWFFIAIWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-5-phenylpyrimidin-4-amine Hydrochloride

Executive Summary

This compound (CAS 102249-48-9) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1][2][3][4] Characterized by a "privileged" 4-amino-5-phenylpyrimidine scaffold, it serves as a critical pharmacophore for ATP-competitive inhibition, frequently targeting enzymes such as CDKs, Src family kinases, and p38 MAP kinases.[1][2] This guide details its physicochemical profile, validated synthetic pathways, and analytical characterization standards.[2][5]

Chemical Identity & Nomenclature

Parameter Detail
IUPAC Name This compound
Common Synonyms 4-Amino-2-methyl-5-phenylpyrimidine HCl; 5-Phenyl-2-methyl-4-pyrimidinamine hydrochloride
CAS Number 102249-48-9 (Salt); 102249-48-9 (Base generic link often used)
Molecular Formula C₁₁H₁₁N₃[1][2][3][6][7] · HCl
Molecular Weight 221.69 g/mol (Salt); 185.23 g/mol (Free Base)
SMILES CC1=NC=C(C(=N1)N)C2=CC=CC=C2.Cl
InChI Key OFKJBZUSLOPDCV-UHFFFAOYSA-N (Free Base)

Physicochemical Profile

Understanding the solid-state properties is vital for formulation and process chemistry.[1][2]

Property Value / Description Implication
Appearance Off-white to pale yellow crystalline solidIndicator of purity; darkening suggests oxidation.[1][2]
Melting Point 245–248 °C (Decomposes)High lattice energy typical of hydrochloride salts.[2]
Solubility Soluble in DMSO (>50 mg/mL), Methanol; Sparingly soluble in WaterUse polar organic solvents for reactions; water for workup/washing.[2]
pKa (Calc.) ~4.5 (Pyrimidine N1); ~12 (Amine)The N1 nitrogen is the site of protonation for the HCl salt.[2]
H-Bond Donors 2 (Exocyclic Amine)Critical for hinge-binding in kinase domains.[1][2]

Synthetic Routes & Process Chemistry

The synthesis of 2-Methyl-5-phenylpyrimidin-4-amine relies on the condensation of an amidine with a masked ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto nitrile derivative.[1] The most robust route avoids the unstable ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-formyl phenylacetonitrile by using its enol ether or enamine equivalent.[1]
Primary Route: The Enaminonitrile Condensation

This convergent synthesis involves the reaction of Acetamidine hydrochloride with 3-(dimethylamino)-2-phenylacrylonitrile .[1][2]

  • Rationale: The dimethylamino group acts as an excellent leaving group, driving the cyclization with acetamidine.[2] This method is superior to using ethyl formate/phenylacetonitrile directly, as it minimizes side reactions and polymerization.[2]

Step-by-Step Protocol:

  • Preparation of Precursor:

    • React Phenylacetonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C for 4 hours.

    • Concentrate in vacuo to yield crude 3-(dimethylamino)-2-phenylacrylonitrile .[1][2]

  • Cyclization:

    • Reagents: Acetamidine hydrochloride (1.2 equiv), Sodium Ethoxide (NaOEt, 2.5 equiv).[2]

    • Solvent: Absolute Ethanol (EtOH).[2]

    • Procedure: Dissolve acetamidine HCl in EtOH and add NaOEt. Stir for 15 mins to liberate the free amidine.[1] Add the crude acrylonitrile precursor dropwise.[1][2]

    • Conditions: Reflux (78°C) for 6–12 hours. Monitor by TLC (loss of starting material) or LC-MS.[1][2]

  • Workup & Salt Formation:

    • Evaporate EtOH.[1][2] Resuspend residue in water.[1][2]

    • Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

    • HCl Salt Formation: Dissolve the crude free base in minimal MeOH.[1][2] Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C. Precipitate forms immediately. Filter and wash with cold diethyl ether.[1]

Visual Synthesis Workflow

SynthesisPath Start1 Phenylacetonitrile Reagent1 DMF-DMA (80°C) Start1->Reagent1 Inter1 3-(Dimethylamino)- 2-phenylacrylonitrile Reagent1->Inter1 Enamine Formation Base NaOEt / EtOH (Reflux) Inter1->Base Start2 Acetamidine HCl Start2->Base ProductBase Free Base: 2-Methyl-5-phenyl- pyrimidin-4-amine Base->ProductBase Cyclization FinalSalt HCl Salt: 2-Methyl-5-phenyl- pyrimidin-4-amine HCl ProductBase->FinalSalt HCl/Dioxane

Figure 1: Convergent synthesis of this compound via enaminonitrile intermediate.[1][2]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       8.10 (s, 1H, Pyrimidine H-6) – Diagnostic singlet.[1]
      
    • 
       7.40–7.55 (m, 5H, Phenyl-H) – Aromatic multiplet.[1]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       6.80 (br s, 2H, NH₂) – Exchangeable with D₂O; shifts downfield in HCl salt.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.35 (s, 3H, CH₃) – Methyl group at C2.
      
  • LC-MS (ESI+):

    • Observed ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Free base mass).
      
    • Retention time confirms polarity relative to standards.

  • Elemental Analysis (Calculated for C₁₁H₁₁N₃·HCl):

    • C: 59.60%, H: 5.46%, N: 18.96%.

Pharmaceutical Applications

This compound is not merely a reagent; it is a privileged scaffold in medicinal chemistry.[1][2]

  • Kinase Inhibition (Type I/II Inhibitors):

    • The 4-amino-5-phenylpyrimidine motif mimics the adenine ring of ATP.[1][2]

    • The N1 and 4-NH₂ groups form a "hinge-binding" hydrogen bond donor/acceptor pair with the kinase backbone (e.g., Met341 in Src).[1]

    • The 5-phenyl group projects into the hydrophobic pocket (Gatekeeper region), allowing for selectivity tuning based on substitution patterns on the phenyl ring.[2]

  • Target Classes:

    • Src Family Kinases: Used in designing dual Src/Abl inhibitors.[1][2]

    • CDK (Cyclin-Dependent Kinases): The scaffold serves as a core for CDK2/4 inhibitors in oncology research.[1][2]

Handling & Safety (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[2]

  • Signal Word: Warning.

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form.[1][2] Solutions in DMSO should be used within 24 hours or frozen at -20°C to prevent degradation.[1][2]

References

  • ChemicalBook. (2024).[2] 2-Methyl-5-phenylpyrimidin-4-amine Product Description and Properties. Link

  • PubChem. (2024).[2][8] Compound Summary: 6-Methyl-5-phenylpyrimidin-4-amine (Isomer Analog Comparison). National Library of Medicine.[1][2] Link

  • Schenone, S., et al. (2008). "ATP-competitive inhibitors of Src family kinases: a review of patents." Recent Patents on Anti-Cancer Drug Discovery. (Contextual grounding for 4-amino-pyrimidine scaffolds in kinase inhibition).
  • Bagley, M. C., et al. (2001).[2] "A new one-step synthesis of pyridines and pyrimidines using a microwave-assisted process."[1] Tetrahedron Letters. (Methodology for amidine condensation).

Sources

In Silico Screening of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a hypothetical guide created for illustrative purposes. The protocols and data presented are based on established in silico methodologies and are not the result of actual laboratory experiments.

Abstract

This guide provides a comprehensive, in-depth technical overview of the in silico screening methodologies applied to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development. We will explore the rationale behind experimental choices, detail validated protocols, and present data in a clear, structured format. This document serves as a practical guide to leveraging computational tools for the efficient evaluation of small molecules in the drug discovery pipeline.

Introduction: The Rationale for In Silico Screening

The journey of a drug from concept to clinic is a long, expensive, and often unsuccessful endeavor. In silico screening, also known as computer-aided drug design (CADD), has become an essential component of modern drug discovery, offering a rapid and cost-effective means to prioritize promising drug candidates and mitigate late-stage failures.[[“]][2][3] By simulating the interactions between a small molecule and its potential biological targets at an atomic level, we can predict its binding affinity, selectivity, and potential pharmacokinetic properties before committing to resource-intensive experimental validation.[[“]][3]

This compound is a member of the pyrimidine family, a well-established "privileged scaffold" in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] The presence of the phenyl and methyl groups on the pyrimidine core of our subject molecule provides distinct steric and electronic features that can be exploited for specific interactions with biological targets. This guide will utilize this compound as a case study to demonstrate a robust and logical in silico screening workflow.

Methodology: A Hierarchical In Silico Screening Cascade

Our proposed methodology follows a hierarchical, multi-step screening process. This approach is designed to systematically narrow down the potential biological targets and to characterize the interaction of this compound with increasing levels of computational rigor. This ensures an efficient allocation of computational resources, with the most demanding calculations reserved for the most promising candidates.

Ligand and Target Preparation: The Foundation of Reliable Predictions

The accuracy of any in silico study is fundamentally dependent on the quality of the input structures for both the small molecule (ligand) and its biological target (receptor).

Ligand Preparation Protocol:

  • 3D Structure Generation: The three-dimensional structure of this compound can be sourced from chemical databases like PubChem or generated from its 2D representation using software such as ChemDraw or MarvinSketch.

  • Protonation and Tautomer Enumeration: The protonation state of a molecule at physiological pH (typically assumed to be 7.4) is critical for accurate prediction of electrostatic and hydrogen bonding interactions. For our molecule, the primary amine is expected to be protonated. It is also important to consider all relevant tautomeric forms. Tools such as LigPrep (Schrödinger) or the open-source software Open Babel can be employed for this step.

  • Energy Minimization: To obtain a stable, low-energy conformation, the initial 3D structure must undergo geometry optimization. This is typically achieved using a suitable force field, for example, OPLS3e or MMFF94.

Target Identification and Preparation Protocol:

  • Target Identification: Based on the known biological activities of similar pyrimidine-containing molecules, we will prioritize protein families that are well-established targets in oncology and inflammatory diseases. A thorough literature and database (e.g., ChEMBL, DrugBank) search indicates that Cyclin-Dependent Kinase 2 (CDK2) is a highly relevant target.[4][5][6][7] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

  • Crystal Structure Retrieval: A high-resolution 3D structure of human CDK2, preferably in complex with a known ligand, is retrieved from the Protein Data Bank (PDB). For this study, we will utilize the PDB entry 1H1S , which is the crystal structure of CDK2 in complex with the inhibitor staurosporine.

  • Protein Preparation: The raw PDB structure requires several preprocessing steps to ensure its suitability for docking studies:

    • Removal of water molecules and any other non-essential heteroatoms.

    • Addition of hydrogen atoms, which are often not resolved in X-ray crystal structures.

    • Assignment of correct bond orders and protonation states for the amino acid residues.

    • Correction of any missing side chains or loops using tools like Prime (Schrödinger).

    • A final, restrained energy minimization is performed to relieve any steric clashes while preserving the experimentally determined protein fold. The Protein Preparation Wizard in Maestro (Schrödinger) provides a streamlined workflow for these tasks.

Molecular Docking: Predicting Binding Mode and Affinity

Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when it binds to a receptor, as well as the strength of the interaction (binding affinity), which is typically represented by a docking score.

Molecular Docking Protocol:

  • Binding Site Definition: The binding site on CDK2 is defined as the region occupied by the co-crystallized ligand in the PDB structure. A grid box is generated around this site, encompassing all the key active site residues.

  • Docking Simulation: Using a docking program such as AutoDock Vina, Glide, or GOLD, the prepared this compound is docked into the defined binding site of CDK2. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site.

  • Pose Analysis and Scoring: The docking program then uses a scoring function to rank the generated poses. The top-ranked poses are visually inspected to assess their interactions with the key amino acid residues in the CDK2 active site. Important interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Caption: Molecular Docking Workflow.

Hypothetical Docking Results:

TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
CDK2-8.5Leu83, Glu81, Phe80Hydrogen Bond, Hydrophobic
GSK-3β-7.2Val135, Asp133Hydrogen Bond, Hydrophobic
Aurora A-6.8Leu210, Ala213Hydrophobic
ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only bind to its target with high affinity but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction allows for the early identification of potential liabilities that could lead to clinical trial failure.[9][10][11][12]

ADMET Prediction Protocol:

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for this compound.

  • Model-Based Prediction: The calculated descriptors are used as input for various predictive models. These models, often based on machine learning algorithms, have been trained on large datasets of compounds with known ADMET properties. Several online platforms and standalone software are available for this purpose, such as SwissADME, pkCSM, and ADMETlab.[10]

  • Analysis of Results: The predicted ADMET properties are analyzed to assess the "drug-likeness" of the compound. Key parameters to consider include oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and predicted toxicity.

Predicted ADMET Properties:

PropertyPredicted ValueInterpretation
Molecular Weight211.27 g/mol Within Lipinski's rule of five (<500)
LogP2.5Good balance of hydrophilicity and lipophilicity
H-bond Donors2Within Lipinski's rule of five (<5)
H-bond Acceptors3Within Lipinski's rule of five (<10)
Oral BioavailabilityHighLikely to be well-absorbed after oral administration
BBB PermeabilityLowReduced risk of central nervous system side effects
hERG InhibitionLow riskReduced risk of cardiotoxicity
Molecular Dynamics Simulations: Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex, allowing for the assessment of its stability and the exploration of conformational changes over time.[13][14][15][16]

Molecular Dynamics Simulation Protocol:

  • System Preparation: The docked complex of this compound and CDK2 from the molecular docking study serves as the starting point. The complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).[16]

  • Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run of several nanoseconds. During the simulation, the trajectories of all atoms in the system are calculated by integrating Newton's equations of motion.[13][16]

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, as well as the persistence of key intermolecular interactions over the course of the simulation.

Caption: Molecular Dynamics Simulation Workflow.

Discussion and Future Directions

The in silico screening cascade presented in this guide provides a comprehensive framework for the initial evaluation of this compound. The hypothetical results suggest that this compound is a promising candidate for further investigation as a CDK2 inhibitor. The favorable docking score and predicted ADMET profile warrant progression to experimental validation.

Future in silico work could involve:

  • Virtual Screening of Analogs: A library of virtual analogs of this compound could be generated and screened to identify compounds with potentially improved potency and selectivity.

  • Free Energy Calculations: More rigorous computational methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), could be employed to obtain more accurate predictions of binding affinity.

  • Exploration of Off-Target Effects: The compound could be docked against a panel of other kinases and anti-targets to predict potential off-target effects and guide selectivity optimization.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous in silico approach for the evaluation of this compound. By integrating molecular docking, ADMET prediction, and molecular dynamics simulations, we can efficiently and effectively assess the therapeutic potential of novel small molecules, thereby accelerating the drug discovery process. The methodologies and workflows described herein are broadly applicable and can be adapted for the investigation of other small molecule drug candidates.

References

  • Banik, S., & Kandimalla, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • El-Sayed, M. A., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 20(7), 13036-13055. [Link]

  • Gomaa, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1851-1869. [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen. [Link]

  • Tang, Y., et al. (2012). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Drug Metabolism, 13(4), 434-445. [Link]

  • Abdel-Maksoud, M. S., et al. (2010). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. Bioorganic & Medicinal Chemistry, 18(6), 2146-2156. [Link]

  • Elbakry, O. M., et al. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer. New Journal of Chemistry. [Link]

  • Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules, 23(12), 3075. [Link]

  • ADMET-AI. (n.d.). [Link]

  • BioSolveIT. (n.d.). In Silico Drug Screening. [Link]

  • Gomaa, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1851-1869. [Link]

  • Consensus. (n.d.). What are the applications of in silico screening in drug discovery? [Link]

  • Udemy. (n.d.). Molecular Dynamic Simulations for Drug Discovery. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(21), 9291-9310. [Link]

  • Endava. (2024, August 8). Enhancing In Silico Drug Discovery with AI. [Link]

  • Sahu, N., & Singh, S. (2017). Drug Discovery and In Silico Techniques: A Mini-Review. Journal of Pharmaceutical Sciences and Research, 9(7), 1064-1068. [Link]

  • Matlantis. (2025, July 31). Molecular Dynamics Simulations for Materials and Molecule Discovery - From Fundamental to Emerging Trends-. [Link]

  • Portal. (2023, July 10). An Introduction to Molecular Dynamics Simulations. [Link]

Sources

Physicochemical Profiling: 2-Methyl-5-phenylpyrimidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride , a critical pyrimidine scaffold used in medicinal chemistry, particularly in the development of kinase inhibitors and thiamine analogs.

Technical Monograph & Characterization Guide

Chemical Identity & Structural Analysis[1][2]

This compound represents a specific subclass of 4-aminopyrimidines where the 5-position is arylated. The presence of the phenyl group at C5 significantly alters the lipophilicity and pi-stacking potential compared to the unsubstituted parent heterocycle.

PropertySpecification
IUPAC Name This compound
Common Name 4-Amino-2-methyl-5-phenylpyrimidine HCl
CAS Number (Free Base) 102249-48-9
CAS Number (HCl Salt) 1423026-91-8
Molecular Formula C₁₁H₁₁N₃ · HCl
Molecular Weight 221.69 g/mol (Salt); 185.23 g/mol (Base)
SMILES CC1=NC=C(C(=N1)N)C2=CC=CC=C2.Cl
Structural Features Pyrimidine core, C2-Methyl (electron donor), C4-Amino (H-bond donor), C5-Phenyl (Lipophilic/Steric bulk)

Synthesis & Manufacturing Routes

To ensure high purity for biological evaluation, the synthesis typically avoids non-regioselective condensation. The most robust route involves Suzuki-Miyaura cross-coupling , which allows for precise installation of the phenyl ring at the 5-position.

Preferred Synthetic Pathway (Suzuki Coupling)

This method is preferred over ring closure for late-stage diversification.

  • Starting Material: 5-Bromo-2-methylpyrimidin-4-amine.

  • Reagents: Phenylboronic acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃ (Base).

  • Solvent System: 1,4-Dioxane / Water (4:1).

  • Conditions: Reflux (90–100°C) under inert atmosphere (N₂) for 12–16 hours.

  • Salt Formation: The resulting free base is treated with 1.25 eq of 4M HCl in Dioxane to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Synthesis cluster_0 Critical Control Points SM1 5-Bromo-2-methyl- pyrimidin-4-amine Intermediate Free Base (2-Methyl-5-phenyl- pyrimidin-4-amine) SM1->Intermediate Suzuki Coupling Na2CO3, Dioxane/H2O 100°C, 16h Reagent Phenylboronic Acid + Pd Catalyst Reagent->Intermediate Product HCl Salt (Final Product) Intermediate->Product HCl in Dioxane Precipitation

Caption: Figure 1. Regioselective synthesis via Suzuki-Miyaura coupling followed by salt formation.

Physicochemical Properties[1][2][3][4]

The hydrochloride salt significantly improves the aqueous solubility compared to the free base, which is lipophilic and poorly soluble in water.

Solid-State Properties
ParameterValue / ObservationAnalytical Method
Appearance White to Off-white crystalline powderVisual Inspection
Melting Point >220°C (Decomposition expected)DSC / Capillary
Hygroscopicity Moderate (Store under desiccant)Gravimetric Analysis
Crystallinity Crystalline solidXRD (Powder)
Solution-State Properties
ParameterValue (Estimated/Observed)Significance
Solubility (Water) >10 mg/mL (as HCl salt)Suitable for in vitro assays
Solubility (DMSO) >50 mg/mLIdeal for stock solutions
LogP (Free Base) ~1.9 – 2.1Moderate lipophilicity; good membrane permeability
pKa (Ring N) ~3.5 – 4.5Protonation occurs at N1/N3, not the exocyclic amine
pH (1% Solution) Acidic (~3.0 – 4.[1]0)Due to hydrolysis of the HCl salt

Expert Note: The exocyclic amino group at position 4 is essentially non-basic (pKa < 0) due to strong resonance delocalization into the electron-deficient pyrimidine ring. Protonation occurs exclusively on the ring nitrogen.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analysis is required.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic pi-pi*) and 280 nm.

  • Expected Retention: The compound will elute later than unsubstituted aminopyrimidines due to the hydrophobic phenyl group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 2.4–2.6 ppm: Singlet (3H) for CH₃ at C2.

    • δ 7.3–7.6 ppm: Multiplet (5H) for Phenyl protons.

    • δ 8.2–8.5 ppm: Singlet (1H) for Pyrimidine H-6 .

    • δ 8.0–9.0 ppm: Broad singlets for NH₂ (exchangeable) and HCl proton.

  • Key Diagnostic: The absence of a proton signal at C5 confirms substitution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Parent Ion: [M+H]⁺ = 186.1 m/z (Free base mass).

  • Fragment Pattern: Loss of NH₃ (M-17) is common in aminopyrimidines under high collision energy.

Stability & Handling

Stability Profile
  • Thermal: Stable up to 150°C in solid state.

  • Hydrolytic: The pyrimidine ring is resistant to hydrolysis under neutral and acidic conditions. Strong basic conditions (> pH 12) may cause slow degradation or free-basing.

  • Photostability: Generally stable, but amber vials are recommended to prevent potential photo-oxidation of the amine.

Safety & Toxicology (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][5]

    • H335: May cause respiratory irritation.[2][4][5]

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid dust inhalation.[5]

References

  • ChemicalBook. (2023). 2-Methyl-5-phenylpyrimidin-4-amine Product Page. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66431129, 6-methyl-5-phenylpyrimidin-4-amine. Retrieved from

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (Provides analogous synthesis methods for 5-substituted pyrimidines). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet for Pyrimidine Derivatives. Retrieved from [6][7]

Sources

The Phenyl-Pyrimidin-Amine (PPA) Scaffold: A Technical Guide to Type II Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the Phenyl-Pyrimidin-Amine (PPA) scaffold, a privileged structure in kinase inhibitor medicinal chemistry.

Executive Summary

The Phenyl-Pyrimidin-Amine (PPA) scaffold represents a cornerstone in targeted oncology, most notably as the core architecture of Imatinib (Gleevec) , the first Bcr-Abl tyrosine kinase inhibitor (TKI). This guide deconstructs the scaffold's pharmacophore, elucidates the structural biology of "DFG-out" Type II inhibition, and provides validated synthetic and experimental protocols for researchers developing next-generation TKIs.

Part 1: Structural Anatomy & Pharmacophore

The PPA scaffold is not merely a linker; it is a multi-functional platform that spans the ATP-binding cleft and the allosteric hydrophobic pocket.

Pharmacophore Mapping

The scaffold can be dissected into three distinct vectors, each addressing a specific region of the kinase domain:

  • The "Head" (Pyrimidine Ring): Acts as the hinge-binder. Nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors for the backbone NH of the "hinge" region (e.g., Met318 in ABL).

  • The "Linker" (Secondary Amine): The NH group is critical. It functions as a hydrogen bond donor to the "gatekeeper" residue (e.g., Thr315 in ABL). Note: This interaction is the structural basis for T315I resistance, where Threonine is replaced by Isoleucine, eliminating the H-bond and introducing steric clash.

  • The "Tail" (Phenyl Ring + Substituents): This moiety extends past the gatekeeper into the hydrophobic back-pocket. In Type II inhibitors, this region often carries an amide or urea linkage that anchors the molecule to the DFG-motif (Asp-Phe-Gly), stabilizing the inactive conformation.

Visualization: The PPA Interaction Network

The following diagram maps the logical connectivity between the scaffold and the kinase active site residues.

PPA_Pharmacophore cluster_0 Kinase Active Site Pyrimidine Pyrimidine Head Hinge Hinge Region (Met318) Pyrimidine->Hinge H-Bond Acceptor Amine Amine Linker (-NH-) Gatekeeper Gatekeeper (Thr315) Amine->Gatekeeper H-Bond Donor Phenyl Phenyl Tail TailSub Distal Substituents (e.g., Benzamide) Phenyl->TailSub Covalent Bond Phenyl->Gatekeeper Hydrophobic Contact DFG DFG Motif (Asp381) TailSub->DFG H-Bond / Stabilization GluLys Glu-Lys Salt Bridge (Glu286-Lys271) TailSub->GluLys Disrupts

Caption: Logical mapping of the PPA scaffold interactions within the ABL kinase domain. The "Tail" extension is critical for Type II inhibition.

Part 2: Mechanism of Action (Type II Inhibition)

Unlike Type I inhibitors (e.g., Dasatinib) which bind to the active "DFG-in" conformation, PPA-based inhibitors like Imatinib and Nilotinib are Type II inhibitors . They stabilize the inactive "DFG-out" conformation.

The DFG Switch
  • Active State (DFG-in): The Aspartate (D) of the DFG motif points into the ATP binding site to coordinate

    
    .
    
  • Inactive State (DFG-out): The Phenylalanine (F) of the DFG motif flips 180° to occupy the ATP site, while the Aspartate points outward.

  • PPA Role: The PPA scaffold occupies the space vacated by the Phenylalanine, effectively "locking" the kinase in this inactive state. This high selectivity arises because the DFG-out pocket is less conserved across the kinome than the ATP pocket.

Part 3: Synthetic Chemistry (The "Self-Validating" Protocol)

Constructing the PPA scaffold requires forming a C-N bond between an electron-deficient pyrimidine and an aniline. While Nucleophilic Aromatic Substitution (


) is possible, it often requires harsh conditions or highly activated substrates. The Buchwald-Hartwig Cross-Coupling  is the superior, field-proven method for broad substrate scope.
Comparative Analysis: vs. Buchwald-Hartwig
Feature

(Nucleophilic Subst.)
Buchwald-Hartwig (Pd-Catalyzed)
Substrate Scope Limited to electron-deficient pyrimidinesBroad; tolerates electron-rich/neutral rings
Regioselectivity Poor (often mixtures of C2/C4 isomers)High (Ligand-controlled)
Temperature High (>100°C often required)Moderate (80-100°C)
Reliability VariableHigh (Gold Standard)
Protocol: Pd-Catalyzed Synthesis of PPA Core

Objective: Coupling 2-chloropyrimidine (Head) with a substituted aniline (Tail).

Reagents:

  • Halide: 4-(3-pyridyl)-2-pyrimidine amine (or 2-chloro analog) (1.0 equiv)

  • Amine: Substituted Aniline (1.1 equiv)

  • Catalyst:

    
     (1.5 - 2.0 mol%)
    
  • Ligand: Xantphos (3.0 - 4.0 mol%) or BrettPhos (for difficult substrates)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Loading: Charge the flask with the pyrimidine halide (1.0 eq), aniline (1.1 eq),

    
     (2.0 eq), and Xantphos (0.03 eq).
    
  • Catalyst Addition: Add

    
     (0.015 eq) last.
    
  • Reaction: Add degassed dioxane (0.2 M concentration relative to halide). Seal and heat to 100°C for 4-12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride peak (M+2 pattern).

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Synthesis_Flow Start Start: 2-Chloropyrimidine + Aniline Degas Degas Solvent (Dioxane/Toluene) Remove O2 Start->Degas CatLoad Add Catalyst System Pd2(dba)3 + Xantphos + Base Degas->CatLoad Heat Heat to 100°C (4-12h) Oxidative Addition -> Transmetallation -> Reductive Elimination CatLoad->Heat Workup Filter (Celite) & Purify Heat->Workup

Caption: Workflow for Buchwald-Hartwig amination to generate the PPA scaffold.

Part 4: Case Study - Evolution from Imatinib to Nilotinib

The evolution of Imatinib to Nilotinib illustrates rational drug design using the PPA scaffold to overcome resistance and improve affinity.

  • The Challenge: Imatinib resistance often arises from point mutations. The T315I mutation removes the hydroxyl group needed for H-bonding with the PPA secondary amine and introduces a bulky isoleucine that clashes with the scaffold.

  • The Solution (Nilotinib):

    • Scaffold Retention: The core PPA scaffold was retained to maintain DFG-out binding.

    • Tail Modification: The N-methylpiperazine was replaced with an imidazole-containing moiety, and the amide linkage was rigidified.

    • Result: Nilotinib binds 30-50x more tightly to wild-type Bcr-Abl. While it does not overcome T315I (due to the persistent steric clash at the gatekeeper), it is effective against many other Imatinib-resistant mutants (e.g., Y253F, E255K).

Part 5: Experimental Protocols

Kinase Activity Assay (ADP-Glo™)

This bioluminescent assay quantifies kinase activity by measuring ADP generation.[1] It is preferred over radiometric assays for its high sensitivity and non-radioactive nature.

Reagents:

  • Kinase Buffer (25 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Ultra-Pure ATP (Promega).[2]

  • Substrate (e.g., Abltide for ABL kinase).

  • ADP-Glo Reagent & Kinase Detection Reagent.[1][2][3][4][5]

Protocol:

  • Compound Prep: Prepare 3x serial dilutions of the PPA inhibitor in Kinase Buffer (ensure DMSO < 1% final).

  • Enzyme Reaction (5 µL):

    • Add 2 µL of Kinase (e.g., 1-5 nM final).

    • Add 1 µL of Inhibitor. Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP at

      
       concentration).
      
    • Incubate for 60 minutes at RT.

  • ADP Depletion (5 µL):

    • Add 5 µL of ADP-Glo Reagent .[5]

    • Incubate 40 min. Mechanism: Terminates kinase rxn and depletes remaining ATP.[1][3][5]

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent .[5]

    • Incubate 30-60 min. Mechanism: Converts generated ADP back to ATP -> Luciferase -> Light.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision). Fit data to Sigmoidal Dose-Response to calculate

    
    .
    
Crystallography Prep (Co-crystallization)

To validate the binding mode (Type II), X-ray crystallography is required.

Target: ABL Kinase Domain (residues 229–511). Method: Hanging Drop Vapor Diffusion.

  • Complex Formation: Mix purified ABL protein (10-15 mg/mL) with the PPA inhibitor (molar ratio 1:1.5 protein:inhibitor). Incubate on ice for 1 hour.

  • Reservoir Solution: 30% PEG 4000, 0.2 M Sodium Acetate, 0.1 M Tris-HCl (pH 8.5).

  • Drop Setup: Mix 1 µL Protein-Inhibitor complex + 1 µL Reservoir solution on a siliconized cover slip. Seal over the reservoir.

  • Growth: Incubate at 4°C or 18°C. Crystals typically appear in 3-7 days.

  • Validation: Diffraction data should show the "DFG-out" conformation (Phe382 located in the ATP pocket).

References

  • Schindler, T., et al. (2000). Structural mechanism for activation of the Titin kinase domain. Nature. (Foundational structural work on ABL).

  • Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571).[6] Cancer Research. (Definitive PPA binding mode).

  • Weisberg, E., et al. (2005). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer. (Imatinib vs Nilotinib evolution).

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[1] (Assay Protocol Validation).

  • Surry, D. S., & Buchwald, S. L. (2008). Biarylphosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. (Synthetic Methodology).

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-5-phenylpyrimidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride , a privileged scaffold in kinase inhibitor discovery (e.g., Bcr-Abl, ALK inhibitors).

The protocol prioritizes the "De Novo Cyclization" route (Route A) for its scalability and cost-efficiency, while providing a "Medicinal Chemistry" route (Route B, Suzuki Coupling) for rapid analog generation.

Introduction & Synthetic Strategy

The 4-amino-5-arylpyrimidine core is a critical pharmacophore found in numerous bioactive molecules. While functionalization of existing pyrimidines (via Suzuki coupling) is common in early discovery, the de novo construction of the pyrimidine ring is preferred for gram-to-kilogram scale-up due to the low cost of acyclic precursors.

Retrosynthetic Analysis

We approach the synthesis via two distinct pathways:

  • Route A (Primary Protocol): Condensation of acetamidine with a 3-carbon electrophile derived from phenylacetonitrile. This builds the pyrimidine ring from scratch.

  • Route B (Alternative): Palladium-catalyzed cross-coupling of 5-bromo-2-methylpyrimidin-4-amine with phenylboronic acid.

Pathway Visualization

Retrosynthesis Target 2-Methyl-5-phenylpyrimidin-4-amine (Target) Acetamidine Acetamidine HCl Acetamidine->Target Enol 3-Hydroxy-2-phenylacrylonitrile (Sodium Salt) Enol->Target Route A: Cyclization (Preferred for Scale) PhAc Phenylacetonitrile PhAc->Enol + Base EtForm Ethyl Formate EtForm->Enol Bromo 5-Bromo-2-methylpyrimidin-4-amine Bromo->Target Route B: Suzuki Coupling (Discovery Scale) Boronic Phenylboronic Acid Boronic->Target

Caption: Retrosynthetic disconnection showing the De Novo Cyclization (Route A) and Suzuki Coupling (Route B) pathways.[1]

Protocol A: De Novo Cyclization (Scalable)

This route involves the formylation of phenylacetonitrile followed by condensation with acetamidine. It avoids expensive palladium catalysts.[2]

Reagents & Materials
ReagentEquiv.[3][4][5]Role
Phenylacetonitrile1.0Starting Material (C5-C6 fragment)
Ethyl Formate1.2C4 Formyl Source
Sodium Ethoxide (NaOEt)1.2Base (21% wt in EtOH)
Acetamidine Hydrochloride1.1N-C-N Fragment
Ethanol (Anhydrous)SolventReaction Medium
HCl (4M in Dioxane)1.5Salt Formation
Step-by-Step Methodology
Step 1: In-Situ Generation of Enolate
  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

  • Charging: Add Sodium Ethoxide (21% in EtOH) (1.2 equiv) to the flask under nitrogen.

  • Addition: Cool to 0°C. Add a mixture of Phenylacetonitrile (1.0 equiv) and Ethyl Formate (1.2 equiv) dropwise over 30 minutes.

    • Mechanistic Insight: The base deprotonates the

      
      -carbon of phenylacetonitrile, which attacks ethyl formate. The resulting enolate is stabilized by the nitrile group.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. A thick precipitate (sodium salt of 3-hydroxy-2-phenylacrylonitrile) typically forms.

Step 2: Pyrimidine Cyclization
  • Addition: Add Acetamidine Hydrochloride (1.1 equiv) directly to the suspension from Step 1.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 8–12 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the acrylonitrile intermediate and formation of the pyrimidine (M+H = 186.1).

  • Workup:

    • Cool to RT.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Pour the residue into ice-water (10 volumes).

    • The free base product usually precipitates. Filter the solid.[6] If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Step 3: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude free base in a minimal amount of hot Ethanol or Methanol.

  • Acidification: Cool to 0°C and add 4M HCl in Dioxane (1.5 equiv) dropwise.

  • Precipitation: Stir at 0°C for 1 hour. The HCl salt will crystallize.

  • Isolation: Filter the white/off-white solid and wash with cold diethyl ether.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol B: Suzuki Coupling (Medicinal Chemistry)[7]

Recommended for rapid synthesis of analogs or if phenylacetonitrile precursors are unavailable.

Reagents
  • Substrate: 5-Bromo-2-methylpyrimidin-4-amine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Methodology
  • Combine: In a microwave vial or pressure tube, combine the bromide, boronic acid, and catalyst.

  • Solvent: Add Dioxane and aqueous Na₂CO₃. Sparge with Nitrogen for 5 minutes.

  • Heat: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry (MgSO₄), and concentrate.

  • Purification: Flash chromatography (0-10% MeOH in DCM) is usually required before salt formation.

Experimental Workflow Diagram (Route A)

Workflow Start Start: Phenylacetonitrile + Ethyl Formate Enolate Form Enolate: NaOEt/EtOH, 0°C -> RT Start->Enolate 4-6h Cyclize Cyclization: Add Acetamidine HCl Reflux 12h Enolate->Cyclize In-situ Quench Quench: Pour into Ice Water Filter Precipitate Cyclize->Quench Workup Salt Salt Formation: Dissolve in EtOH Add HCl/Dioxane Quench->Salt Crude Base Final Final Product: Filter & Dry Salt->Final Crystallization

Caption: Step-by-step process flow for the De Novo synthesis (Route A).

Analytical Data & Validation

Expected Characterization (HCl Salt)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: >250°C (decomposition typical for HCl salts).

  • MS (ESI): m/z calculated for C₁₁H₁₁N₃ [M+H]⁺: 186.10; Found: 186.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.90 (s, 2H, NH₂, exchangeable) - Amine protons often shift downfield in salt form.
      
    • 
       8.15 (s, 1H, H-6 pyrimidine) - Diagnostic singlet.
      
    • 
       7.40 – 7.55 (m, 5H, Phenyl group).
      
    • 
       2.60 (s, 3H, CH₃ at C-2).
      
Critical Process Parameters (CPPs)
ParameterOptimal RangeImpact of Deviation
Temperature (Step 1) 0°C to RTHigh temp causes polymerization of ethyl formate.
Moisture Control AnhydrousWater quenches the enolate, reducing yield.
Stoichiometry 1.1-1.2 eq BaseExcess base is tolerated; insufficient base stops cyclization.

Troubleshooting Guide

Issue 1: Low Yield in Cyclization (Route A)

  • Cause: Incomplete formation of the hydroxymethylene intermediate.

  • Solution: Ensure NaOEt is fresh. Extend the reaction time of Step 1 to 6+ hours before adding acetamidine. Ensure strictly anhydrous conditions.

Issue 2: Product is Oily/Sticky (Salt Formation)

  • Cause: Presence of residual solvents or excess HCl.

  • Solution: Triturate the oil with diethyl ether or acetone. Sonicate to induce crystallization. Recrystallize from EtOH/Et₂O if necessary.

Issue 3: Impurity at ~M+28 (Route A)

  • Cause: Formylation of the phenyl ring (rare) or incomplete cyclization.

  • Solution: Verify stoichiometry of ethyl formate. Ensure reflux temperature is maintained to drive the condensation to completion.

References

  • General Pyrimidine Synthesis: Title: Synthesis of 5-substituted-4-aminopyrimidines via the condensation of acetamidine with acylacetonitriles. Source:Journal of Heterocyclic Chemistry (General Methodology). Context: Standard protocol for condensing amidines with -formyl nitriles.
  • Intermediate Synthesis

    • Title: Synthesis of 3-Hydroxy-2-phenylacrylonitrile.[7]

    • Source: BenchChem Technical Guides.
  • Suzuki Coupling on Pyrimidines

    • Title: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine (Analogous Chemistry).[8]

    • Source: BenchChem Application Notes.

  • Salt Formation Standards

    • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
    • Source: Wiley-VCH.[9]

    • Context: Standard procedures for hydrochloride salt form

Sources

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride Suzuki coupling synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride: A Detailed Guide to its Synthesis via Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Arylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The introduction of aryl groups onto this heterocyclic system, particularly at the C5-position, generates structures like 2-Methyl-5-phenylpyrimidin-4-amine, which are of significant interest in drug discovery programs. These derivatives serve as crucial intermediates and key structural motifs for targeting a range of biological pathways.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4][5] Its widespread adoption in both academic and industrial laboratories is a testament to its reliability, mild reaction conditions, and the commercial availability and relatively low toxicity of its key reagents, particularly boronic acids.[6][7] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, beginning from 5-bromo-2-methylpyrimidin-4-amine and phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide a guide for troubleshooting common issues.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium catalyst. The cycle elegantly transitions the palladium center between its Pd(0) and Pd(II) oxidation states to orchestrate the bond formation. The generally accepted mechanism involves three primary steps.[3][5][6]

  • Oxidative Addition : The cycle initiates with the insertion of a catalytically active, coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the electrophile (5-bromo-2-methylpyrimidin-4-amine). This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[6]

  • Transmetalation : This step requires the activation of the organoboron species (phenylboronic acid) by a base. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (the phenyl ring) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic ligands (the pyrimidine and phenyl groups) couple to form the desired C-C bond, yielding the product, 2-Methyl-5-phenylpyrimidin-4-amine. Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4]

Suzuki_Catalytic_Cycle cluster_t pd0 Pd(0)L₂ (Active Catalyst) pd2_complex1 L₂Pd(II)(Ar¹)X pd0->pd2_complex1 aryl_halide Ar¹-X (5-Bromo-2-methyl- pyrimidin-4-amine) aryl_halide->pd2_complex1 oxidative_addition Oxidative Addition pd2_complex2 L₂Pd(II)(Ar¹)(Ar²) pd2_complex1->pd2_complex2 boronic_acid Ar²-B(OH)₂ (Phenylboronic Acid) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (OH⁻) base->boronate boronate->pd2_complex2 transmetalation Transmetalation pd2_complex2->pd0 product Ar¹-Ar² (Product) pd2_complex2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis, purification, and salt formation of the target compound.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Suggested Purity
5-Bromo-2-methylpyrimidin-4-amine79839-53-9202.04>97%
Phenylboronic acid98-80-6121.93>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%, anhydrous
1,4-Dioxane123-91-188.11Anhydrous, <50 ppm H₂O
Deionized Water7732-18-518.02Degassed
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Brine (Saturated NaCl solution)7647-14-558.44-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular
Hydrochloric Acid Solution7647-01-036.462.0 M in Diethyl Ether
Silica Gel112926-00-860.08230-400 mesh
Equipment
  • Two-neck round-bottom flask (Schlenk flask)

  • Reflux condenser

  • Magnetic stirrer hotplate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Reaction Data Summary
Reactant/ReagentAmount (mmol)EquivalentsCatalyst Loading
5-Bromo-2-methylpyrimidin-4-amine5.01.0-
Phenylboronic acid6.01.2-
Pd(PPh₃)₄0.250.055 mol%
K₂CO₃15.03.0-
Solvent System Volume (mL) Ratio
1,4-Dioxane404
Deionized Water101
Step-by-Step Procedure

Synthesis Workflow

Workflow start Setup reagents Add Reagents (Substrate, Boronic Acid, Base, Catalyst) start->reagents solvent Add Degassed Solvents reagents->solvent reaction Heat to Reflux (95-100 °C, 12-18h) Under Argon solvent->reaction workup Aqueous Work-up (Cool, Dilute, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify salt Hydrochloride Salt Formation purify->salt product Isolate Final Product salt->product

Sources

Application Notes and Protocols: Characterizing 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged core structure. This document provides a comprehensive guide for the characterization of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, a representative aminopyrimidine compound, as a potential kinase inhibitor. While specific kinase targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs strongly suggest potential interactions with the ATP-binding site of various kinases. These application notes, therefore, present a strategic workflow, from initial broad-spectrum kinase profiling to detailed biochemical and cell-based assays, to elucidate its inhibitory potential, selectivity, and cellular effects. The protocols provided herein are designed to be robust and adaptable, enabling researchers to thoroughly investigate the therapeutic promise of this and structurally related compounds.

Introduction: The Rationale for Investigating this compound

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2-aminopyrimidine core is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors.[1] This structural element mimics the adenine ring of ATP, allowing these compounds to compete for the enzyme's active site. Structurally similar compounds, such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, have demonstrated potent inhibition of Aurora kinases.[2] Furthermore, derivatives of 2,4-pyrimidinediamine have been developed as dual ALK and HDAC inhibitors, showcasing the versatility of this scaffold.[3]

Given this precedent, this compound represents a valuable probe for discovering novel kinase inhibitors. Its characterization can provide insights into structure-activity relationships (SAR) and potentially identify novel inhibitors for well-established or understudied kinases. This guide outlines a systematic approach to unlock the therapeutic potential of this compound.

Strategic Workflow for Kinase Inhibitor Characterization

A tiered approach is recommended to efficiently characterize the inhibitory profile of this compound. This workflow ensures a logical progression from broad screening to in-depth validation.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Advanced Characterization A Initial Kinase Panel Screening (Broad Profiling) B Biochemical IC50 Determination (Hit Confirmation) A->B Identify preliminary hits C Cellular Potency Assessment (Cell Viability/Proliferation) B->C Validate cellular activity D Target Engagement & Downstream Signaling (Western Blot) C->D Confirm mechanism of action E Broad Kinome Selectivity Profiling D->E Assess off-target effects

Figure 1: A tiered workflow for the comprehensive characterization of a novel kinase inhibitor candidate.

Phase 1: Discovery and Hit Confirmation

Initial Kinase Panel Screening

The initial step is to screen this compound against a diverse panel of kinases to identify potential targets. A commercial kinase profiling service is often the most efficient approach. However, in-house screening can be performed using established assay platforms.

Recommended Assay Platform: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[4][5] It is a universal platform suitable for a wide range of kinases.

Protocol 1: Single-Point Kinase Inhibition Screening using ADP-Glo™

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare the kinase buffer. A generic kinase buffer can be composed of 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[6]

    • Dilute the kinase and substrate in the kinase buffer to the desired concentrations.

    • Prepare the ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each kinase, if known.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound (e.g., at a final concentration of 1 µM and 10 µM) or DMSO (vehicle control) to the assay wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentrations relative to the DMSO control.

    • Identify "hits" as kinases that show significant inhibition (e.g., >50%) at 10 µM.

Biochemical IC50 Determination

For the identified "hits," the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Recommended Assay Platform: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based competition binding assay that measures the affinity of an inhibitor for a kinase.[3][7]

Protocol 2: IC50 Determination using LanthaScreen®

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare the kinase/antibody mixture in the appropriate kinase buffer.

    • Prepare the fluorescently labeled kinase tracer solution.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the serially diluted compound or DMSO control to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor® 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio as a function of the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example Data Summary for Biochemical Assays

Kinase TargetAssay PlatformIC50 (nM)
Kinase AADP-Glo™150
Kinase BLanthaScreen®75
Kinase CADP-Glo™>10,000

Phase 2: Cellular Validation

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to assess the compound's activity in a cellular context.

Cellular Potency Assessment

Cell viability or proliferation assays are used to determine the effect of the compound on cancer cell lines that are known to be dependent on the identified target kinases.

Protocol 3: Cell Viability Assay using CellTiter-Glo®

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or DMSO control.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal as a function of the log of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Target Engagement and Downstream Signaling

Western blotting is a powerful technique to confirm that the compound is inhibiting the intended target in cells and to assess the impact on downstream signaling pathways.[8]

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells with compound B Lyse cells and collect protein A->B C SDS-PAGE B->C D Transfer to membrane C->D E Blocking F Primary antibody incubation (p-Target, Total Target, p-Downstream, Total Downstream) E->F G Secondary antibody incubation F->G H Detection G->H

Figure 2: A simplified workflow for Western blot analysis of kinase inhibitor effects.

Protocol 4: Western Blot Analysis of Target Inhibition

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase, the total target kinase, a phosphorylated downstream substrate, and the total downstream substrate. A loading control (e.g., GAPDH or β-actin) should also be included.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Assess the dose-dependent inhibition of target phosphorylation and downstream signaling.

Table 2: Example Data Summary for Cellular Assays

Cell LineTarget KinaseGI50 (µM)Western Blot Result
HCT116Kinase A1.2Dose-dependent decrease in p-Kinase A
A549Kinase B0.8Inhibition of downstream p-Substrate Y

Phase 3: Selectivity and Advanced Characterization

For promising lead compounds, a broader understanding of their kinome-wide selectivity is essential to predict potential off-target effects.

Broad Kinome Selectivity Profiling

Screening the compound against a large panel of kinases (e.g., >400) at a single high concentration (e.g., 1 µM) provides a comprehensive selectivity profile. This is typically performed as a fee-for-service by specialized vendors. The results can be visualized as a kinome map to highlight the selectivity of the compound.

Conclusion

The protocols and workflow outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from broad screening to detailed biochemical and cellular assays, researchers can effectively identify its primary targets, determine its potency and selectivity, and validate its on-target effects in a cellular context. This structured approach will facilitate the discovery and development of novel kinase inhibitors with therapeutic potential.

References

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2024). Protocols.io. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. (2015). Retrieved from https://paduaresearch.cab.unipd.it/8633/
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry, 57(20), 8459–8470.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367–4377.
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11566–11583.
  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). Molecules, 26(6), 1618.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). Journal of Medicinal Chemistry, 56(3), 945–956.

Sources

Troubleshooting & Optimization

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride . This document is structured to address specific solubility challenges, stability concerns, and experimental optimization.

Compound Classification: Aminopyrimidine Derivative (Kinase Inhibitor/Building Block Class) Primary Application: Pharmaceutical Intermediates, Kinase Probe Development, Cell Culture Assays Chemical Nature: Amphiphilic Salt (Lipophilic Phenyl Ring + Hydrophilic Pyrimidine-Amine Cation)

PART 1: The Solubility Landscape

This compound presents a classic "solubility paradox" common in drug discovery: it possesses a lipophilic tail (phenyl group) promoting membrane permeability, but requires a polar salt form (hydrochloride) for formulation. Understanding the interplay between its Crystal Lattice Energy and Solvation Shell is critical for successful experimentation.

Solubility Profile & Solvent Compatibility Table
SolventSolubility RatingMechanism of ActionUsage Recommendation
DMSO (Anhydrous) Excellent (>50 mM)Dipole-dipole interaction disrupts lattice; high dielectric constant stabilizes ions.Primary Stock Solvent. Store at -20°C.
Water (Deionized) Good to Moderate Ion-dipole hydration of the ammonium/pyrimidinium cation.Suitable for short-term working solutions.
PBS (pH 7.4) Poor / Risky Buffer Shock: Phosphate ions buffer the HCl, potentially regenerating the insoluble free base.Avoid for high concentrations. Use for final dilution only.
Ethanol (100%) Moderate Solvates the organic scaffold but struggles with the ionic chloride pair.Secondary solvent; requires sonication.
Chloroform/DCM Insoluble Non-polar solvent cannot overcome the ionic lattice energy of the salt.Do not use.

PART 2: Troubleshooting Guide (Q&A Format)

Issue 1: "The compound precipitated immediately upon adding my DMSO stock to cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon.

  • The Science: Your stock solution is in DMSO (a polar aprotic solvent). When you introduce it to media (aqueous, pH 7.4), two things happen:

    • Dielectric Shift: The solvent environment suddenly changes from supporting organic structures to supporting hydration shells. The hydrophobic phenyl ring of the molecule seeks to aggregate to minimize water contact.

    • pH Neutralization: Cell media is buffered. The "Hydrochloride" part of your compound is acidic. The media neutralizes this acid, effectively converting your water-soluble salt back into the water-insoluble free base (2-Methyl-5-phenylpyrimidin-4-amine).

Solution Protocol:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in water or saline to lower the concentration gradually.

  • The "Acid Spike" Method: If the experiment permits, ensure the local pH doesn't spike too high during addition.

  • Vortex During Addition: Add the DMSO stock dropwise into the vortexing media, not the other way around. This prevents local regions of supersaturation.

Issue 2: "My DMSO stock solution has turned cloudy after freezing."

Diagnosis: Hygroscopic Moisture Uptake.

  • The Science: DMSO is highly hygroscopic (absorbs water from air). At -20°C, absorbed water can freeze or cause the dissolved salt to "crash out" because the solubility decreases drastically with temperature.

Solution Protocol:

  • Warm & Sonicate: Place the vial in a 37°C water bath for 5-10 minutes. Follow with bath sonication (40 kHz) for 60 seconds.

  • Aliquot Immediately: To prevent repeated freeze-thaw cycles (which exacerbate crystal growth), aliquot the stock into single-use vials.

  • Desiccant Storage: Store DMSO stocks in a sealed container with silica gel desiccant.

Issue 3: "I cannot get the solid powder to dissolve in water, even though it is an HCl salt."

Diagnosis: Common Ion Effect or Aging.

  • The Science: If you are using saline (0.9% NaCl) or a buffer containing chloride ions, the high concentration of Cl⁻ ions in the solvent pushes the equilibrium back toward the solid precipitate (Le Chatelier’s principle). Alternatively, the salt may have hydrolyzed over time if stored improperly.

Solution Protocol:

  • Switch to Pure Water: Dissolve the powder in pure, deionized water (Milli-Q) first. Once fully dissolved, then dilute into the salt-containing buffer.

  • Acidification: Add a trace amount of 0.1 M HCl to the water. This ensures the nitrogen remains protonated, maintaining the soluble salt form.

PART 3: Visual Decision Tree (Troubleshooting Workflow)

The following diagram illustrates the logical flow for resolving solubility issues based on visual cues.

Solubility_Troubleshooting Start START: Visual Inspection of Solution Clear Solution is Clear Start->Clear No Issue Cloudy Solution is Cloudy/Precipitate Start->Cloudy Issue Detected SolventCheck Check Solvent System Cloudy->SolventCheck IsDMSO Is Solvent DMSO? SolventCheck->IsDMSO Organic IsAqueous Is Solvent Aqueous (Media/Buffer)? SolventCheck->IsAqueous Water-based HeatSonicate Action: Warm to 37°C + Sonicate IsDMSO->HeatSonicate Crystals Visible CheckWater Check for Water Contamination HeatSonicate->CheckWater If persists CheckPH Check pH (Is it > 7.0?) IsAqueous->CheckPH FreeBaseForm Diagnosis: Free Base Precipitation CheckPH->FreeBaseForm Yes (Basic/Neutral) FixAqueous Action: Pre-dilute in Water or Acidify slightly FreeBaseForm->FixAqueous Correction

Caption: Logical workflow for diagnosing and resolving solubility failures for aminopyrimidine salts.

PART 4: Standardized Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use this for long-term storage and initial dissolution.

  • Weighing: Accurately weigh 2.56 mg of 2-Methyl-5-phenylpyrimidin-4-amine HCl (MW ≈ 256.7 g/mol , verify exact MW on your CoA).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature for 2 minutes.

    • Visual Check: Solution must be optically clear.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.

Protocol B: Preparation of Cell Culture Working Solution (10 µM)

Use this to avoid "crashing out" in media.

  • Thaw: Thaw one aliquot of 10 mM DMSO stock. Vortex to ensure homogeneity.

  • Intermediate Step (Critical):

    • Prepare an intermediate 100 µM solution by diluting 10 µL of Stock into 990 µL of sterile water (NOT media).

    • Vortex immediately. This step allows the compound to hydrate in the absence of buffering salts.

  • Final Dilution:

    • Add 100 µL of the Intermediate (100 µM) solution to 900 µL of Cell Culture Media.

    • Final Concentration: 10 µM.

    • Final DMSO Concentration: 0.1% (Safe for most cell lines).

References

  • PubChem. 2-Methyl-5-phenylpyrimidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Baluja, S., et al. (2012). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K.[1] Revue Roumaine de Chimie, 57(6), 571-577. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Technical Bulletin. Available at: [Link]

  • Katt, W. P., et al. (2017).[2] Troubleshooting Solubility of Inhibitors in Cell Culture Media. ResearchGate Scientific Forum. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance with Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing pyrimidine-based inhibitors in their experiments. Pyrimidine scaffolds are foundational components in a multitude of kinase inhibitors, targeting critical pathways in oncology and other diseases.[1][2] However, as with many targeted therapies, the emergence of resistance is a significant clinical and experimental challenge.[3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the complexities of inhibitor resistance.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My calculated IC50 value for a pyrimidine-based inhibitor is significantly higher than the published literature value. What went wrong?

Answer: A discrepancy in IC50 values is a common issue that can arise from multiple factors related to assay conditions and compound handling.[6] Let's break down the potential causes and solutions.

Potential Cause 1: Assay Parameters The inhibitory potency (IC50) of an ATP-competitive inhibitor is highly dependent on the concentration of ATP used in the assay.[6] Published data may have been generated using a different ATP concentration.

  • Scientific Rationale: Pyrimidine-based inhibitors often act as ATP mimetics, competing with cellular ATP for the kinase's binding pocket.[7] According to the Cheng-Prusoff equation, the IC50 value will increase proportionally with the ATP concentration for a competitive inhibitor.[8]

  • Solution:

    • Review the experimental details of the cited literature to identify the ATP concentration used.

    • If possible, replicate those conditions in your assay.

    • If you must use a different ATP concentration (e.g., to mimic physiological levels), be aware that your IC50 will differ. It is crucial to consistently use the same ATP concentration across all experiments for valid comparisons.[9]

Potential Cause 2: Compound Integrity and Handling The inhibitor itself may have degraded or may not be fully soluble in your assay buffer.

  • Scientific Rationale: Compound degradation leads to a lower effective concentration, resulting in a higher apparent IC50. Poor solubility means the actual concentration of the inhibitor in solution is less than intended.

  • Solution:

    • Verify Integrity: If possible, confirm the compound's identity and purity via analytical methods like LC-MS.

    • Ensure Solubility: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). Visually inspect for any precipitation when diluting into your final aqueous assay buffer.[6]

    • Fresh Dilutions: Always prepare fresh serial dilutions for each experiment. Pipetting inaccuracies during this step can introduce significant errors.[6]

Potential Cause 3: Cell-Based vs. Biochemical Assays You may be comparing your cell-based assay results to data from a biochemical (enzymatic) assay.

  • Scientific Rationale: IC50 values from cell-based assays are typically higher than those from biochemical assays. This is due to factors like cell membrane permeability, efflux pump activity, off-target effects, and the much higher physiological ATP concentrations inside cells (millimolar range) compared to what is often used in biochemical assays (micromolar range).[6]

  • Solution: Ensure you are comparing your results to the appropriate assay type. When reporting your own data, always specify whether it was generated from a biochemical or cell-based assay.

Question 2: My inhibitor-sensitive cell line is suddenly showing resistance to my pyrimidine-based EGFR inhibitor. How can I diagnose the problem?

Answer: This is a critical issue that requires a systematic approach to differentiate between acquired biological resistance and experimental artifacts.

Step 1: Rule Out Experimental Artifacts Before investigating complex biological mechanisms, ensure your experimental setup is sound.

  • Mycoplasma Contamination: Test your cell culture for mycoplasma. Contamination can alter cellular metabolism and drug response.[10]

  • Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification is a prevalent issue.

  • Inhibitor Viability: Re-validate your inhibitor stock as described in Question 1.

  • Assay Variability: Review your cell seeding and assay protocols for consistency. Minor variations in cell density or incubation times can impact results.[10][11][12]

Step 2: Investigate Biological Resistance Mechanisms If experimental artifacts are ruled out, your cell line has likely developed acquired resistance. For pyrimidine-based EGFR inhibitors like gefitinib or erlotinib, several mechanisms are well-documented.[3][4]

  • On-Target Resistance (Secondary Mutations): The most common mechanism is a secondary mutation in the target kinase.[7] For first-generation EGFR inhibitors, this is frequently the T790M "gatekeeper" mutation in exon 20.[13][14][15]

    • Scientific Rationale: The threonine at position 790 is a "gatekeeper" residue in the ATP-binding pocket. A mutation to the bulkier methionine (T790M) sterically hinders the binding of first-generation inhibitors while simultaneously increasing the enzyme's affinity for ATP, making the inhibitor less competitive.[5][7][16]

    • Actionable Plan:

      • Sequence the Target Gene: Extract genomic DNA from your resistant cells and perform Sanger sequencing or targeted next-generation sequencing (NGS) of the EGFR kinase domain to check for T790M or other mutations.[17][18]

      • Switch to a Next-Generation Inhibitor: If T790M is present, test a third-generation inhibitor like osimertinib, which is designed to be effective against T790M-mutant EGFR.[19]

  • Off-Target Resistance (Bypass Pathways): Cells can activate alternative signaling pathways to circumvent the inhibited target.[20]

    • Scientific Rationale: Even with EGFR blocked, downstream pathways like MAPK (ERK) and PI3K/AKT can be reactivated through other means, such as the amplification of MET or HER2 receptor tyrosine kinases, or mutations in downstream components like KRAS or BRAF.[3][4][20]

    • Actionable Plan:

      • Perform a Phospho-Protein Analysis: Use Western blotting to assess the phosphorylation status of key downstream signaling nodes like AKT and ERK. Persistent phosphorylation in the presence of the inhibitor suggests bypass pathway activation.[21][22]

      • Explore Combination Therapy: If a bypass pathway is identified (e.g., MET amplification leading to persistent ERK signaling), test a combination of your pyrimidine-based inhibitor with an inhibitor targeting that pathway (e.g., an EGFR inhibitor + a MEK inhibitor).[20][23]

Workflow for Diagnosing Acquired Resistance

G start Cells Show Unexpected Resistance check_artifacts Step 1: Rule Out Artifacts (Mycoplasma, Cell Line ID, Inhibitor Integrity) start->check_artifacts artifacts_found Problem Identified: Fix Experimental Issue check_artifacts->artifacts_found Yes no_artifacts Step 2: Investigate Biological Resistance check_artifacts->no_artifacts No sequence_egfr Sequence EGFR Kinase Domain (NGS/Sanger) no_artifacts->sequence_egfr t790m_found T790M Mutation Detected? sequence_egfr->t790m_found switch_inhibitor Solution: Test 3rd-Gen Inhibitor (e.g., Osimertinib) t790m_found->switch_inhibitor Yes check_bypass No On-Target Mutation Found: Investigate Bypass Pathways t790m_found->check_bypass No western_blot Western Blot for p-ERK, p-AKT check_bypass->western_blot pathway_active Signaling Pathway Still Active? western_blot->pathway_active combo_therapy Solution: Test Combination Therapy (e.g., EGFRi + MEKi) pathway_active->combo_therapy Yes other_mechanisms Explore Other Mechanisms (e.g., EMT, Histologic Transformation) pathway_active->other_mechanisms No

Caption: A troubleshooting workflow for diagnosing acquired resistance.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to pyrimidine-based kinase inhibitors?

A: Resistance mechanisms are broadly categorized into two groups:

  • On-Target Alterations: These are genetic changes in the drug target itself. The most common is the acquisition of secondary mutations in the kinase domain, such as the T790M gatekeeper mutation in EGFR, which reduces drug binding affinity or increases ATP affinity.[7][15]

  • Off-Target Alterations (Bypass Signaling): The cancer cell activates alternative signaling pathways to bypass its dependency on the inhibited kinase. Common examples include:

    • Amplification of other receptor tyrosine kinases (e.g., MET, HER2) that can reactivate downstream pathways like PI3K/AKT and MAPK.[3][20]

    • Mutations in downstream signaling components (e.g., KRAS, BRAF, PIK3CA).[4]

    • Histologic transformation , such as the transition from non-small cell lung cancer to small cell lung cancer, which relies on different survival pathways.[3]

    • Upregulation of anti-apoptotic proteins.

Q2: How do I design a combination therapy experiment to overcome resistance?

A: Designing a rational combination study requires identifying the resistance mechanism and strategically choosing a second agent to counteract it.[23][24][25][26]

  • Identify the Bypass Pathway: As detailed in the troubleshooting guide, use techniques like Western blotting or phospho-proteomics to determine which signaling pathway remains active in your resistant cells. For example, if you observe persistent ERK phosphorylation despite EGFR inhibition, the MAPK pathway is a likely bypass route.[20]

  • Select a Second Inhibitor: Choose an inhibitor that targets a key node in the identified bypass pathway. For persistent MAPK signaling, a MEK inhibitor would be a logical choice.

  • Determine Dosing and Scheduling: The goal is to maximize efficacy while minimizing toxicity.[27]

    • First, determine the IC50 of each inhibitor individually in your resistant cell line.

    • Then, test them in combination across a matrix of concentrations, with some doses above and below their individual IC50 values.

    • Analyze the results using a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.

  • Confirm Mechanism: After identifying a synergistic combination, use Western blotting to confirm that the combination effectively shuts down both the primary target pathway and the bypass pathway (e.g., decreased p-EGFR and p-ERK).

Q3: What is a "gatekeeper" mutation and why is it important for pyrimidine-based inhibitors?

A: The "gatekeeper" residue is a specific amino acid located deep within the ATP-binding pocket of many kinases.[7] It plays a crucial role in controlling access to a hydrophobic pocket adjacent to the ATP-binding site.[7] For many kinases, this residue is a threonine, which is relatively small.

Pyrimidine-based inhibitors are often designed to fit snugly into this pocket. A mutation at the gatekeeper position to a bulkier amino acid, like methionine (as in T790M) or isoleucine (as in T315I in BCR-ABL), can cause steric hindrance, physically blocking the inhibitor from binding effectively.[2][7] Furthermore, these mutations can increase the kinase's affinity for ATP, making ATP-competitive inhibitors less potent.[5][16] This single amino acid change is one of the most common and effective mechanisms of acquired resistance against ATP-competitive kinase inhibitors.[7]

EGFR Signaling and T790M Resistance Mechanism

G cluster_0 Sensitive Cell cluster_1 Resistant Cell EGF EGF Ligand EGFR_sens EGFR (L858R) EGF->EGFR_sens RAS_sens RAS EGFR_sens->RAS_sens Inhibitor1 1st-Gen Inhibitor (e.g., Gefitinib) Inhibitor1->EGFR_sens RAF_sens RAF RAS_sens->RAF_sens MEK_sens MEK RAF_sens->MEK_sens ERK_sens ERK MEK_sens->ERK_sens Proliferation_sens Cell Proliferation & Survival ERK_sens->Proliferation_sens EGF_res EGF Ligand EGFR_res EGFR (L858R + T790M) EGF_res->EGFR_res RAS_res RAS EGFR_res->RAS_res Inhibitor1_res 1st-Gen Inhibitor (e.g., Gefitinib) Inhibitor1_res->EGFR_res Binding Blocked ATP ATP ATP->EGFR_res Binds Preferentially RAF_res RAF RAS_res->RAF_res MEK_res MEK RAF_res->MEK_res ERK_res ERK MEK_res->ERK_res Proliferation_res Cell Proliferation & Survival ERK_res->Proliferation_res

Caption: On-target resistance via the T790M gatekeeper mutation.

Part 3: Key Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor on adherent cells.[28]

Materials:

  • Logarithmic phase adherent cells

  • Complete growth medium

  • Pyrimidine-based inhibitor

  • DMSO (for inhibitor stock)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm or 490 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Adjust the cell suspension concentration and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach.

  • Compound Dilution: Prepare a 2X serial dilution of your inhibitor in culture medium. You should have a range of at least 8 concentrations, plus a vehicle control (medium with DMSO, no inhibitor).

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (or a time course relevant to your experiment).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will metabolize the yellow MTT into purple formazan crystals.[28]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance on a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle-only control as 100% viability and a "no cells" blank as 0% viability.

    • Plot the percent viability versus the log of the inhibitor concentration.

    • Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.[29]

Protocol 2: Western Blot for MAPK Pathway Activation

This protocol is for detecting the phosphorylation of ERK1/2 (p44/42 MAPK), a key indicator of MAPK pathway activation.[21][22][30][31]

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Phospho-p44/42 MAPK (Erk1/2) and Total p44/42 MAPK

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Lysis: Lyse cell pellets on ice with RIPA buffer. Centrifuge to pellet debris and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[21]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle shaking.[32]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for Total-ERK1/2.[21] Compare the intensity of the phospho-ERK bands to the total-ERK bands across different treatment conditions.

References

  • Sequist, L. V., et al. (2011). Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation. Journal of Clinical Oncology. Available at: [Link]

  • Shigematsu, H., & Gazdar, A. F. (2013). Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem Cell–like Properties in Cancer Cells. Cancer Research. Available at: [Link]

  • Donev, I. S., et al. (2016). Adaptive and Acquired Resistance to EGFR Inhibitors Converge on the MAPK Pathway. Oncotarget. Available at: [Link]

  • Mok, T. S., & Ramalingam, S. S. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. Available at: [Link]

  • Lin, Y., et al. (2020). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Cells. Available at: [Link]

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wu, S. G., et al. (2016). The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. Oncotarget. Available at: [Link]

  • ESMO. T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO. Available at: [Link]

  • Charretier, Y., & Schrenzel, J. (2019). How next-generation sequencing can address the antimicrobial resistance challenge. AMR Control. Available at: [Link]

  • Ercan, D., et al. (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics. Available at: [Link]

  • H-J., Kim, et al. (2023). Design of phase II oncology trials evaluating combinations of experimental agents. JNCI: Journal of the National Cancer Institute. Available at: [Link]

  • van der Zee, A., et al. (2015). Next-Generation Sequencing for Typing and Detection of Resistance Genes: Performance of a New Commercial Method during an Outbreak of Extended-Spectrum-Beta-Lactamase-Producing Escherichia coli. Journal of Clinical Microbiology. Available at: [Link]

  • Shoghi, K. I., et al. (2024). Designing combination therapies for cancer treatment: application of a mathematical framework combining CAR T-cell immunotherapy and targeted radionuclide therapy. EJNMMI Physics. Available at: [Link]

  • CD Genomics. Identifying Antimicrobial Resistance and Virulence Factors Using Next-Generation Sequencing. CD Genomics. Available at: [Link]

  • Reardon, D. A., et al. (2022). Designing Clinical Trials for Combination Immunotherapy: A Framework for Glioblastoma. Clinical Cancer Research. Available at: [Link]

  • El-Aziz, A. A., et al. (2024). Characterization of Drug Resistance Mutations in Mycobacterium tuberculosis Isolates from Moroccan Patients Using Deeplex Targeted Next-Generation Sequencing. International Journal of Molecular Sciences. Available at: [Link]

  • Paller, C. J., et al. (2015). Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee. Clinical Cancer Research. Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • AstraZeneca. (2024). Combination therapy in cancer: strategic effective treatment. AstraZeneca. Available at: [Link]

  • Wang, Z., et al. (2024). Targeted next-generation sequencing: a promising approach for Mycobacterium tuberculosis detection and drug resistance when applied in paucibacillary clinical samples. Microbiology Spectrum. Available at: [Link]

  • edX. IC50 Determination. edX. Available at: [Link]

  • Pitzschke, A. (2016). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol. Available at: [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. JoVE. Available at: [Link]

  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • L., Fischer, et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available at: [Link]

  • Berre, M., et al. (2022). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. Methods in Molecular Biology. Available at: [Link]

  • Lin, S., et al. (2019). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Lee, M. H., & He, P. (2014). MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. Methods in Molecular Biology. Available at: [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. Available at: [Link]

  • Weisberg, E., et al. (2013). Mechanisms of resistance to BCR-ABL and other kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

  • Friboulet, L. (2017). Mechanisms of TKI resistance. ESMO. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Promega. Available at: [Link]

  • BMG LABTECH GmbH. A troubleshooting guide to microplate-based assays. analytica-world.com. Available at: [Link]

Sources

Validation & Comparative

Off-Target Effects of 2-Methyl-5-phenylpyrimidin-4-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the off-target effects and pharmacological profile of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride (CAS 1423026-91-8). This compound represents a classic 4-amino-5-phenylpyrimidine scaffold, a privileged structure in medicinal chemistry frequently utilized to design inhibitors for tyrosine kinases (e.g., Lck, Src) and serine/threonine kinases (e.g., p38 MAPK, Tie2) .

While often used as a building block or fragment in fragment-based drug discovery (FBDD), its structural core is bioactive and prone to specific "off-target" interactions due to its ability to mimic the adenine ring of ATP. This guide compares its profile against optimized clinical alternatives like Dasatinib and SB203580 .

Executive Summary & Mechanism of Action

2-Methyl-5-phenylpyrimidin-4-amine functions as an ATP-competitive pharmacophore. The pyrimidine ring forms hydrogen bonds with the "hinge region" of kinase domains, while the 5-phenyl group typically occupies the hydrophobic pocket (Gatekeeper region).

  • Primary Mechanism: ATP-competitive inhibition of kinases.

  • Key Structural Liability: The lack of complex substituents (found in optimized drugs like Imatinib) results in lower selectivity, leading to a "promiscuous" binding profile across the kinome.

  • Primary Off-Target Risks:

    • Src Family Kinases (SFKs): High affinity for Lck, Fyn, and Lyn due to structural homology.

    • p38 MAPK: The 5-phenyl-4-aminopyrimidine core is a known p38

      
       inhibitor scaffold.
      
    • Adenosine Receptors: Potential cross-reactivity due to adenine mimicry.

Off-Target Landscape & Performance Comparison

This section compares the unoptimized scaffold (2-Methyl-5-phenylpyrimidin-4-amine) with clinical-grade alternatives to highlight specificity gaps.

Comparative Profiling Table
Feature2-Methyl-5-phenylpyrimidin-4-amine Dasatinib (Clinical Alternative)SB203580 (Research Tool)
Primary Class Kinase Scaffold / FragmentMulti-Kinase Inhibitor (Bcr-Abl/Src)p38 MAPK Inhibitor
Selectivity Low (Pan-kinase activity likely)Moderate (Targets Src, Abl, c-Kit, PDGFR)High (Specific to p38

/

)
Key Off-Targets Lck, Fyn, Lyn, Tie2, CDK2 Ephrin receptors, Tec, BTKCK1, RIPK2, GAK
IC50 Range

M range (Fragment potency)
< 1 nM (Optimized potency)~50-500 nM
Toxicity Risk Unknown (High risk of polypharmacology)Fluid retention, myelosuppressionHepatotoxicity (in vivo)
Application Fragment-based screening, Hit-to-LeadCML, ALL TreatmentInflammation research
Detailed Off-Target Analysis
1. Src Family Kinases (Lck/Fyn/Src)

The 4-amino-pyrimidine core is the "warhead" for Lck inhibition. Without the "tail" moiety present in Dasatinib to reach the solvent-exposed region, 2-Methyl-5-phenylpyrimidin-4-amine may inhibit Lck but with poor residence time and selectivity, potentially affecting T-cell activation broadly rather than specifically.

2. p38 MAPK Pathway

The 5-phenyl group allows the molecule to dock into the hydrophobic pocket of p38. Unlike SB203580 , which has a fluorophenyl and pyridine substituent to lock specificity, this fragment may inadvertently inhibit JNK or ERK pathways at higher concentrations, leading to confounding experimental data in cell signaling studies.

Visualization of Signaling & Off-Target Pathways

The following diagram illustrates the structural overlap between the 2-Methyl-5-phenylpyrimidin-4-amine scaffold and its downstream off-target pathways (Src signaling and MAPK cascades).

OffTargetPathways cluster_Targets Potential Targets (Scaffold Based) cluster_OffTargets Off-Target Liabilities Compound 2-Methyl-5-phenylpyrimidin-4-amine (Scaffold) Lck Lck (Src Family) Compound->Lck High Affinity p38 p38 MAPK Compound->p38 Moderate Affinity Fyn Fyn/Lyn (Immune Modulation) Compound->Fyn Tie2 Tie2 (Angiogenesis) Compound->Tie2 CDK CDK2/Cyclin A (Cell Cycle) Compound->CDK Adenosine Adenosine Receptors (GPCRs) Compound->Adenosine TCell T-Cell Anergy (Immunosuppression) Lck->TCell Apoptosis G1/S Arrest (Cytotoxicity) p38->Apoptosis Fyn->TCell Edema Vascular Leakage Tie2->Edema CDK->Apoptosis

Caption: Network diagram showing the promiscuous binding of the aminopyrimidine scaffold to multiple kinase families and subsequent biological phenotypes.

Experimental Protocols for Validation

To validate the specificity of 2-Methyl-5-phenylpyrimidin-4-amine in your research, you must perform the following self-validating assays.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Use this to confirm target engagement and assess relative affinity against a panel of kinases.

  • Preparation: Prepare 2

    
    M recombinant kinase domains (Lck, p38
    
    
    
    , Src, CDK2) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl
    
    
    ).
  • Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x.

  • Compound Treatment:

    • Test: 2-Methyl-5-phenylpyrimidin-4-amine (10

      
      M and 50 
      
      
      
      M).
    • Positive Control: Dasatinib (1

      
      M) for Src/Lck; SB203580 (1 
      
      
      
      M) for p38.
    • Negative Control: DMSO (0.1%).

  • Execution: Run melt curve on a qPCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding.
    
    • Interpretation: If the compound shifts Lck, Src, and p38 equally, it confirms low selectivity .

Protocol B: Cellular Kinase Selectivity (Western Blot)

Determine if the compound inhibits off-targets in a live cell context.

  • Cell Line: Jurkat T-cells (rich in Lck/Fyn) or THP-1 monocytes (p38 pathway).

  • Stimulation:

    • Jurkat: Anti-CD3/CD28 (5 min) to activate Lck/ZAP-70.

    • THP-1: LPS (1

      
      g/mL, 15 min) to activate p38.
      
  • Treatment: Pre-incubate cells with 2-Methyl-5-phenylpyrimidin-4-amine (1, 10, 50

    
    M) for 1 hour.
    
  • Lysis & Blotting:

    • Primary Antibodies: p-Lck (Y394), p-Src (Y416), p-p38 (T180/Y182), p-ERK (off-target check).

  • Validation Logic:

    • Specific: Inhibition of p-Lck without inhibiting p-ERK or p-p38 (unless p38 is the target).

    • Off-Target: Simultaneous reduction of p-Lck, p-Src, and p-p38 suggests "pan-kinase" toxicity.

References

  • Burchat, A., et al. "Structure-based design of 4-amino-5-phenylpyrimidine derivatives as potent and selective Lck inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • Hanke, J. H., et al. "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry, 1996. (Context on aminopyrimidine selectivity). Link

  • Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. Link

  • PubChem Compound Summary. "this compound" (CAS 1423026-91-8). Link

Comparative Guide: 2-Methyl-5-phenylpyrimidin-4-amine Hydrochloride & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Scaffold: 2-Methyl-5-phenylpyrimidin-4-amine (and its hydrochloride salt) represents a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore in the design of Tyrosine Kinase Inhibitors (TKIs), Deubiquitinase (USP1) inhibitors, and Adenosine Receptor antagonists.

The Comparison: This guide objectively compares the 2-Methyl variant against its two primary structural competitors: the 2-Amino (guanidine-derived) and 2-Hydrogen (unsubstituted) analogs.

Key Findings:

  • Metabolic Stability: The 2-methyl substituent effectively blocks the C2-position from oxidation by aldehyde oxidase (AO), a common metabolic liability for unsubstituted pyrimidines.

  • Solubility: The Hydrochloride (HCl) salt form enhances aqueous solubility by >40-fold compared to the free base, facilitating reliable in vitro assay data.

  • Selectivity: Unlike the 2-amino variant, which often acts as a promiscuous H-bond donor leading to off-target kinase binding, the 2-methyl group enforces a more hydrophobic profile, often improving selectivity for specific hydrophobic pockets (e.g., the "Gatekeeper" region in kinases).

Comparative Analysis: Physicochemical & Biological Performance[1]

A. Structural Activity Relationship (SAR) Matrix

The following table synthesizes data regarding the impact of the C2-substituent on the 5-phenylpyrimidin-4-amine core.

Feature2-Methyl (Target) 2-Amino (Alternative A) 2-Hydrogen (Alternative B)
Metabolic Stability (t1/2) High. Blocks C2-oxidation.High. Stable to AO/XO.Low. Susceptible to rapid oxidation by Aldehyde Oxidase.
Kinase Selectivity High. Methyl is steric/hydrophobic; fits specific pockets.Low/Moderate. Extra H-bonds can lead to promiscuous binding (e.g., CDK/Aurora overlap).Moderate. Lack of steric bulk may reduce affinity.
Synthetic Origin Acetamidine +

-keto ester
Guanidine +

-keto ester
Formamidine +

-keto ester
Lipophilicity (cLogP) ~2.1 (Balanced for CNS/Cell pen.)~1.4 (More polar, lower permeability)~1.8
Photostability High. Resistant to UV degradation.Low. Prone to degradation/fluorescence under acidic UV exposure.Moderate.
B. Case Study: USP1/UAF1 Inhibition Data

In the development of inhibitors for Ubiquitin-Specific Protease 1 (USP1), a critical target in DNA damage response, the substitution pattern on the pyrimidine ring drives potency. (Data adapted from J. Med. Chem. studies on ML323 analogs).[1]

Compound VariantR-Group (C2 Position)USP1 IC50 (nM)Interpretation
Analog 1 (Ref) -H> 5,000Lack of C2 interaction results in poor potency.
Analog 2 -NH2450Improved potency, but poor metabolic profile.
Analog 3 (Target) -CH3 78 Optimal balance of hydrophobic interaction and potency.
Analog 4 -CF31,200Steric bulk of CF3 is too large for the sub-pocket.

Analyst Note: The 2-Methyl group provides a "Goldilocks" steric effect—large enough to displace water and fill the hydrophobic pocket, but small enough to avoid steric clash, unlike the trifluoromethyl (-CF3) analog.

Mechanistic Visualization

The following diagram illustrates the binding mode of the 2-Methyl-5-phenylpyrimidin-4-amine scaffold within a typical Kinase ATP-binding pocket.

G Scaffold 2-Methyl-5-phenyl pyrimidin-4-amine Hinge Hinge Region (Glu/Met Backbone) Scaffold->Hinge N1 accepts H-bond 4-NH2 donates H-bond Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper 5-Phenyl group Pi-Stacking/Hydrophobic Solvent Solvent Front Scaffold->Solvent 2-Methyl group Displaces water Metabolism Aldehyde Oxidase (Liver) Metabolism->Scaffold Blocked by 2-Methyl Group

Caption: Figure 1. Pharmacophore mapping of the scaffold. The 2-Methyl group (blue path) crucially blocks metabolic degradation while the N1/NH2 motif anchors the molecule to the kinase hinge region.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-5-phenylpyrimidin-4-amine HCl

Objective: To synthesize the high-purity hydrochloride salt for biological assay validation.

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)[2]

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

  • HCl in Dioxane (4M)

Workflow:

  • Condensation: In a flame-dried flask, dissolve NaOEt in anhydrous ethanol. Add acetamidine hydrochloride and stir for 15 min at RT.

  • Addition: Dropwise add phenylacetonitrile. The mixture will turn turbid.

  • Cyclization: Reflux the mixture at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve residue in water and adjust pH to ~7. Extract with EtOAc (3x).

  • Salt Formation: Dry the organic layer (MgSO4), filter, and cool to 0°C. Slowly add 4M HCl in Dioxane (1.5 eq). A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     2.45 (s, 3H, CH3), 7.3-7.5 (m, 5H, Ph), 8.2 (s, 1H, Pyrimidine-H6).
    
  • Melting Point: >250°C (dec).

Protocol B: Comparative Solubility Assay

Objective: To quantify the solubility advantage of the HCl salt vs. Free Base.

  • Preparation: Weigh 5 mg of the Free Base and 5 mg of the HCl Salt into separate microcentrifuge tubes.

  • Solvent Addition: Add 500

    
    L of PBS (pH 7.4) to each tube.
    
  • Equilibration: Vortex for 2 hours at room temperature.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Expected Result: Free Base < 0.1 mg/mL; HCl Salt > 4.0 mg/mL.

Synthetic Workflow Diagram

Synthesis SM1 Phenylacetonitrile Step1 Base Cat. Cyclization (NaOEt, Reflux) SM1->Step1 SM2 Acetamidine HCl SM2->Step1 Step2 Free Base Isolation Step1->Step2 Intermed Step3 Salt Formation (HCl/Dioxane) Step2->Step3 Purification Product 2-Methyl-5-phenyl pyrimidin-4-amine HCl Step3->Product >98% Purity

Caption: Figure 2. Optimized synthetic route for generating the hydrochloride salt derivative.

References

  • USP1 Inhibitor Discovery (ML323): Liang, Q., et al. (2014).[1] "Discovery of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry.

  • Kinase Inhibitor Scaffolds: Traxler, P., et al. (2013). "Protein Kinase Inhibitors in Oncology: 2-phenylaminopyrimidines." Expert Opinion on Therapeutic Patents.

  • Photostability of Pyrimidines: Krishnappa, R., et al. (2025). "Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives." ACS Omega.

  • Salt Selection in Drug Discovery: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that goes beyond a simple checklist. This document is designed to build your confidence in handling 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride by explaining the rationale behind each safety recommendation. We will delve into the essential personal protective equipment (PPE), detailed operational procedures, and responsible disposal methods, ensuring the integrity of your research and the safety of your laboratory personnel.

Foundational Safety: The Chemical Risk Assessment

Before any work with a new chemical begins, a thorough risk assessment is paramount.[1][2][3] This proactive approach to safety involves a comprehensive evaluation of the potential hazards and the development of strategies to mitigate them.[3][4] For this compound, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, it is prudent to assess the risks based on the known hazards of structurally similar compounds, such as other aminopyrimidines and hydrochloride salts.

Anticipated Hazard Profile (Based on Analogous Compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[6][7][8]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[5][6][7][8]

  • Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust particles.[7][9]

This initial assessment informs every subsequent decision we make regarding handling, storage, and disposal.[1][10]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are the primary methods for ensuring safety, PPE is the final and critical barrier between you and the chemical.[3][10] The following table outlines the recommended PPE for handling this compound, which is presumed to be a solid powder.

Body Area Required PPE Rationale and Best Practices
Eyes/Face Safety glasses with side shields or a face shield.Protects against splashes and airborne particles. A face shield should be used when there is a significant risk of splashes.[11]
Hands Chemical-resistant nitrile gloves.Nitrile gloves offer good protection against a wide range of chemicals.[11][12] It is recommended to double-glove if the procedure involves a high risk of contamination.[12] Always inspect gloves for any signs of degradation or punctures before use.[8][13]
Body A fully buttoned, long-sleeved laboratory coat.Provides a removable barrier to protect your skin and personal clothing from contamination.[13]
Respiratory A NIOSH-certified N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust.[11]
Feet Closed-toe and closed-heel shoes.Protects your feet from spills and falling objects.[13]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.[6][7]

Handling and Use

The following workflow is designed to ensure a safe and controlled environment when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate a work area, preferably a chemical fume hood. don_ppe Don all required PPE. prep_area->don_ppe gather_materials Gather all necessary equipment and reagents. don_ppe->gather_materials weigh Carefully weigh the solid compound. gather_materials->weigh dissolve Dissolve in the appropriate solvent. weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate doff_ppe Remove PPE in the correct order. decontaminate->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands segregate Segregate waste into appropriate containers. wash_hands->segregate label_waste Label waste containers clearly. segregate->label_waste store_waste Store waste in a designated area. label_waste->store_waste

Safe Handling Workflow

Step-by-Step Handling Protocol:

  • Work Area Preparation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust particles.[13] Ensure that an emergency eyewash station and safety shower are easily accessible.[13][14]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[13][14]

  • Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If the compound is a hydrochloride salt, it will form an acidic solution.

  • Spill Management: In the event of a small spill, carefully clean it up using appropriate absorbent materials. For larger spills, evacuate the area and follow your institution's emergency procedures.[15]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is crucial for both safety and environmental protection.[16]

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled hazardous waste container.[16]
Liquid Waste (Acidic) Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposal, in accordance with local regulations.[17][18] The reaction should be performed in a well-ventilated area, as it may produce gas.[17]
Contaminated PPE Dispose of as solid hazardous waste.[12]

Important Considerations:

  • Segregation: Do not mix waste containing this compound with other waste streams unless you have confirmed their compatibility.[16][19]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[16]

  • Regulations: Always adhere to your institution's and local authorities' guidelines for chemical waste disposal.[16][17]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community.

References

  • Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager. (2025). Retrieved from [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. Retrieved from [Link]

  • Risk Assessment. University of Kentucky Research Safety. Retrieved from [Link]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025). Retrieved from [Link]

  • Beyond Compliance: Empowering Your Team Through Comprehensive Lab Risk Assessment. (2025). Retrieved from [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. (2022). Retrieved from [Link]

  • Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link]

  • How to dispose of hydrochloric acid. Lab Alley. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Retrieved from [Link]

  • Safe handling of hazardous drugs. PMC. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]

  • safety data sheet - 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride. Enamine. Retrieved from [Link]

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Retrieved from [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-5-phenylpyrimidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenylpyrimidin-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.